molecular formula C11H23NO5 B558502 Boc-D-leucine CAS No. 16937-99-8

Boc-D-leucine

Cat. No. B558502
CAS RN: 16937-99-8
M. Wt: 249.3 g/mol
InChI Key: URQQEIOTRWJXBA-DDWIOCJRSA-N
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Description

Boc-D-Leucine, also known as Boc-D-Leu-OH, is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .


Synthesis Analysis

Boc-Leu-OH (Boc-L-leucine) has been used in the synthesis of a potent cytotoxin, PM-94128 . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries and also to synthesize peptide models to study structure-activity relationships .


Molecular Structure Analysis

The molecular formula of Boc-D-Leucine is C11H21NO4 . The molecular weight is 231.29 g/mol . The IUPAC name is (2 R )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .


Physical And Chemical Properties Analysis

Boc-D-Leucine has a molecular weight of 231.29 g/mol . The InChI is InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3, (H,12,15) (H,13,14)/t8-/m1/s1 .

Scientific Research Applications

General Use of Boc-D-Leucine

Boc-D-Leucine, also known as N-Boc-D-leucine hydrate, is a type of organic compound . It’s often used in scientific research, particularly in the field of chemistry . It’s typically available in the form of white crystals or powder .

Application in Peptide Synthesis

  • Specific Scientific Field: Peptide Synthesis
  • Summary of the Application: Boc-D-Leucine is used as a building block in solid phase peptide synthesis . Peptides are short chains of amino acids that are linked by peptide bonds. They are crucial in biological processes and are often used in research and drug development .
  • Methods of Application or Experimental Procedures: In solid phase peptide synthesis, the amino acid (in this case, Boc-D-Leucine) is attached to a solid support. The protective Boc group is then removed, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained .
  • Results or Outcomes: The result of this process is the synthesis of a peptide with a specific sequence of amino acids. The exact outcomes can vary depending on the specific peptide being synthesized .

Application in Muscle Protein Synthesis

  • Specific Scientific Field: Nutrition and Metabolism
  • Summary of the Application: Leucine, an essential amino acid, is known to stimulate muscle protein synthesis and is often used as a dietary supplement . This is particularly important for elderly individuals, as muscle mass tends to decrease with age .
  • Methods of Application or Experimental Procedures: Leucine supplementation is typically administered orally. The exact dosage can vary depending on the individual’s body weight and dietary needs .

Application in Animal Growth and Development

  • Specific Scientific Field: Animal Physiology
  • Summary of the Application: Leucine plays a crucial role in regulating animal growth and development . It has been shown to promote muscle growth and metabolic health in animals .
  • Methods of Application or Experimental Procedures: Leucine is typically administered to animals through their diet. The exact dosage can vary depending on the species and the specific research goals .
  • Results or Outcomes: Studies have shown that leucine can stimulate protein synthesis by activating the mTORC1 signaling pathway . It has also been found to benefit lipid metabolism and insulin sensitivity .

Application in Glycemic Control

  • Specific Scientific Field: Nutrition and Metabolism
  • Summary of the Application: Leucine has been found to play a role in enhancing glycemic control . This is particularly important for individuals with metabolic disorders such as diabetes .
  • Methods of Application or Experimental Procedures: Leucine supplementation is typically administered orally. The exact dosage can vary depending on the individual’s dietary needs and the specific goals of the research .

Application in Weight Loss

  • Specific Scientific Field: Nutrition and Metabolism
  • Summary of the Application: Leucine has been used in various clinical situations to maintain muscle mass during weight loss . This is particularly important for individuals who are trying to lose weight without losing muscle mass .
  • Methods of Application or Experimental Procedures: Leucine is typically administered through dietary supplements. The exact dosage can vary depending on the individual’s body weight and dietary needs .

Safety And Hazards

Boc-D-Leucine should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

There is interest in developing polymyxin analogues with an improved therapeutic index . Boc-D-Leucine could potentially be used in the development of these analogues. Additionally, Boc-D-Leucine has been used in the synthesis of helical copolymer libraries, which have potential applications in various fields .

properties

IUPAC Name

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGYYOJGPFFJL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308165
Record name tert-Butoxycarbonyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-leucine

CAS RN

16937-99-8
Record name tert-Butoxycarbonyl-D-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16937-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butoxycarbonyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
J Zhang, N Chen, Y Cui, L Zhang, D Yue - Reactive and Functional …, 2016 - Elsevier
In this study, novel 1-methylpropargyl alcohol derivatives containing leucine side groups on their side chains were successfully synthesized and polymerized using (nbd)Rh + [η 6 -C 6 …
Number of citations: 1 www.sciencedirect.com
K Bauri, S Pant, SG Roy, P De - Polymer Chemistry, 2013 - pubs.rsc.org
Reversible addition-fragmentation chain transfer (RAFT) polymerization was employed to afford two different chiral copolymer series having opposite chiroptical properties based on 2-(2…
Number of citations: 63 pubs.rsc.org
E Içten, AJ Maloney, MG Beaver… - … Process Research & …, 2020 - ACS Publications
… presence of water or dissociation of Boc-d-leucine monohydrate to Boc-d-leucine. The breakdown reaction of Boc-d-leucine monohydrate to Boc-d-leucine and water was confirmed to …
Number of citations: 26 pubs.acs.org
RG Doveston, R Steendam, S Jones, RJK Taylor - Organic letters, 2012 - ACS Publications
… The synthetic study therefore commenced with the preparation of the diallylated pyrimidinone 4 from commercially available N-Boc-d-leucine 7 as shown in Scheme 2. Mixed anhydride …
Number of citations: 43 pubs.acs.org
MTM Ali, SA Aliasak - Organic Communications, 2017 - acgpubs.org
… Thus, ammonium salt 6 was coupled with the readily available pre-activated natural amino acid, Boc-D-Leucine in the presence of HOBt/HBTU (as coupling reagents in dry THF) and …
Number of citations: 2 www.acgpubs.org
K Prokai-Tatrai, L Prokai, N Bodor - Journal of medicinal chemistry, 1996 - ACS Publications
… Boc-d-leucine Cholesteryl Ester (Boc-d-Leu-OCho, 3). The solution of 2.31 g (10.0 mmol) of Boc-d-leucine, 5.72 g (11 mmol) of PyBOP, and 4.4 mL (25 mmol) of DIEA in 200 mL of DCM …
Number of citations: 99 pubs.acs.org
HG Kim, JM Kang - Bulletin of the Korean Chemical Society, 2006 - koreascience.kr
… gave 8.9 x 10, ± 35 幻r N-Boc-D-leucine and 2.5 x 10, ± 12 for N-Boc-L-leucine.8 Binding … observed between N-Boc-D-leucine and N-Boc-L-valine. N-Boc-Dleucine binds to the receptor …
Number of citations: 5 koreascience.kr
A Marzo-Mas, L Conesa-Milián, S Noppen… - Medicinal …, 2021 - ingentaconnect.com
Background: In the last years, many efforts have been made to find colchicine derivatives with reduced toxicity. Additionally, the deregulation of amino acid uptake by cancer cells …
Number of citations: 5 www.ingentaconnect.com
H Liu, EJ Thomas - Tetrahedron Letters, 2013 - Elsevier
A procedure is reported for the introduction of both the thiazoline and (E)-dehydrobutyrine components into a tetrapeptide-derived fragment of vioprolides B and D. The (E)-…
Number of citations: 14 www.sciencedirect.com
BJ Moon, KL Huh - Bulletin of the Korean Chemical Society, 1991 - koreascience.kr
Facile methods are reported for the synthesis of optically pure derivatives of (2S, 3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl) b utanoic acid. To avoid troublesome synthesis of O-…
Number of citations: 2 koreascience.kr

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